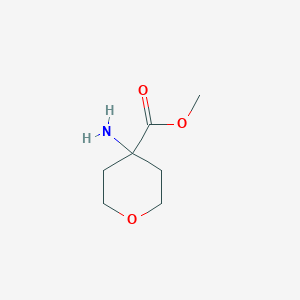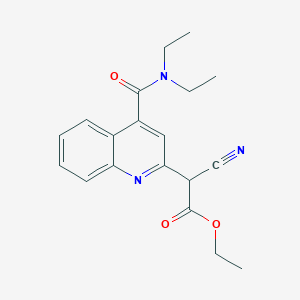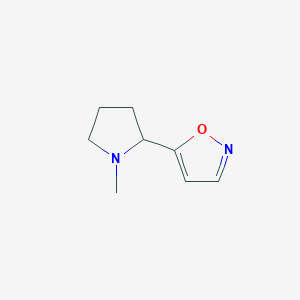
5-(1-Methylpyrrolidin-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methylpyrrolidin-2-yl)isoxazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)isoxazole is not fully understood, but it is believed to act on the glutamate system in the brain. Glutamate is an important neurotransmitter that is involved in various processes such as learning and memory. The compound has been found to modulate the activity of glutamate receptors, which may contribute to its neuroprotective and antidepressant effects.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(1-Methylpyrrolidin-2-yl)isoxazole has various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(1-Methylpyrrolidin-2-yl)isoxazole in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Methylpyrrolidin-2-yl)isoxazole. One direction is to study its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further studies on the compound's mechanism of action and its effects on glutamate receptors may provide valuable insights into its potential applications in various fields of science.
Synthesemethoden
The synthesis of 5-(1-Methylpyrrolidin-2-yl)isoxazole can be achieved through various methods, including the reaction of 2-bromo-1-methylpyrrolidine with hydroxylamine-O-sulfonic acid and the reaction of 2-bromo-1-methylpyrrolidine with potassium tert-butoxide and hydroxylamine hydrochloride. The latter method has been found to be more efficient and yields a higher purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(1-Methylpyrrolidin-2-yl)isoxazole has been studied for its potential applications in various fields of science, including medicinal chemistry, neuropharmacology, and drug discovery. It has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
CAS-Nummer |
164351-65-9 |
|---|---|
Produktname |
5-(1-Methylpyrrolidin-2-yl)isoxazole |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-(1-methylpyrrolidin-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
LZTKHCVFBYXFKB-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC=NO2 |
Kanonische SMILES |
CN1CCCC1C2=CC=NO2 |
Synonyme |
Isoxazole, 5-(1-methyl-2-pyrrolidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



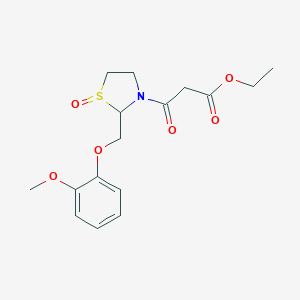
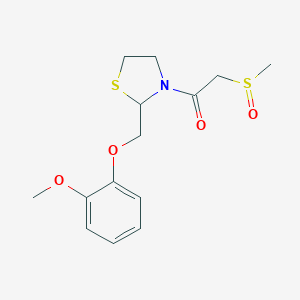
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
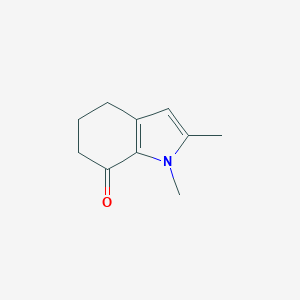
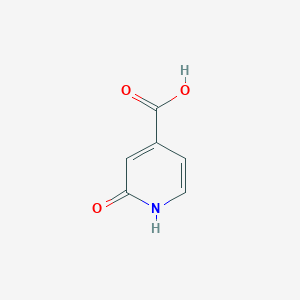
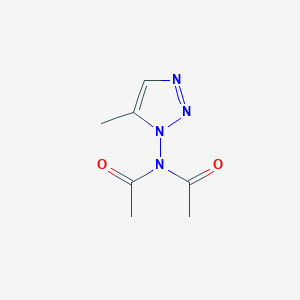
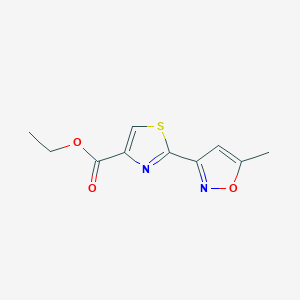
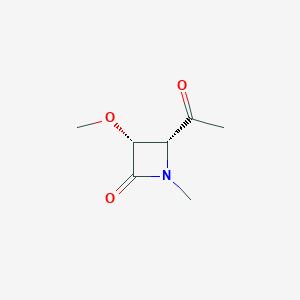
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

